molecular formula C10H16O2 B013600 (1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 24047-72-1

(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B013600
CAS No.: 24047-72-1
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-BRDIYROLSA-N
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Description

(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is a high-purity, synthetically useful bicyclic monoterpenoid. This oxygenated pinane derivative is characterized by a ketone and an adjacent hydroxy group on its bicyclo[3.1.1]heptane scaffold, making it a valuable chiral building block and intermediate in organic synthesis. Researchers can leverage this compound for the synthesis of more complex terpenoid structures, or it may serve as a starting material for the development of novel ligands or probes. The specific (1R,2R,5R) stereochemistry is critical for directing subsequent stereoselective reactions and for potential biological interactions. As a lipid-like molecule, it falls under the category of prenol lipids and oxygenated monoterpenoids . Safety and Handling: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Proper laboratory attire and safety equipment should be used. The compound should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

(1R,2R,5R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-BRDIYROLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24047-72-1
Record name 2-Hydroxypinocamphone, (1R,2R,5R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024047721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYPINOCAMPHONE, (1R,2R,5R)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8XY57CHN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, commonly referred to as oxypinone or pinocamphone, is a bicyclic ketone with significant biological activity. Its molecular formula is C10H16O2C_{10}H_{16}O_2, and it has been studied for various pharmacological properties. This article explores its biological activities, including antimicrobial effects, anti-inflammatory properties, and potential applications in drug development.

  • Molecular Weight : 168.24 g/mol
  • Density : 1.081 g/cm³
  • Melting Point : 38.5 °C
  • Boiling Point : 245 °C
  • pKa : 12.93

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic products.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study: Efficacy in Inflammatory Models

A recent study evaluated the anti-inflammatory effects of this compound using a murine model of acute inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in edema and inflammatory markers when treated with the compound.

The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways involved in inflammation and microbial resistance. It appears to inhibit nuclear factor kappa B (NF-kB) activation and downregulate cyclooxygenase (COX) enzymes.

Potential Applications

Given its biological activities, this compound may have several applications:

  • Pharmaceuticals : As an anti-inflammatory agent in formulations for chronic inflammatory diseases.
  • Cosmetics : As a natural preservative due to its antimicrobial properties.
  • Food Industry : As a food preservative to inhibit microbial growth.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The target compound shares structural similarities with other bicyclic monoterpenoids but differs in functional groups and stereochemistry. Key analogs include:

Compound Name Structure/Functional Groups Stereochemistry Optical Rotation ([α]D) Key References
(+)-Isopinocamphone (4) 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one (1R,2R,5S) +11.2 (c 1.0, EtOH)
(+)-Pinocamphone (6) 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one (1R,2S,5S) Epimer of (4)
(2R)-16 (Sulfonylbis(methylene) derivative) Sulfonylbis(methylene)-bridged dimer (1S,1′S,2R,2′R,5R,5′R) −31.0 (c 0.2, CHCl3)
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) Bicyclo[2.2.1]heptan-2-one with methyl groups (1R,4R) +44.3 (neat)

Key Observations :

  • Stereochemical Impact: The (1R,2R,5R) configuration in the target compound contrasts with the (1R,2R,5S) configuration in isopinocamphone, leading to divergent optical activities and reactivity in asymmetric synthesis .
  • Functional Group Influence: The hydroxyl group in the target compound enhances its utility as a ligand precursor compared to non-hydroxylated analogs like isopinocamphone .
Physicochemical Properties
Property (1R,2R,5R)-2-Hydroxy-3-pinanone (+)-Isopinocamphone (4) (+)-Pinocamphone (6) (2R)-16 (Dimer)
Melting Point (°C) Not reported Not reported Not reported 168–171
[α]D (CHCl3) +31.0 (c 0.2) +11.2 (EtOH) Epimer-dependent −31.0
Boiling Point (°C) Not available Not available Not available Not available
Solubility Polar solvents (e.g., EtOH, CHCl3) Similar to target Similar to target Low in CHCl3

Key Differences :

  • The sulfonylbis(methylene) dimer (2R)-16 has a higher melting point (168–171°C) due to increased molecular symmetry and intermolecular interactions compared to monomeric analogs .
  • Camphor derivatives (e.g., 9a–b in ) exhibit lower polarity due to the absence of hydroxyl groups, reducing their utility in hydrophilic applications .
Reactivity and Stability
  • The hydroxyl group in the target compound increases susceptibility to oxidation, necessitating storage in dry, inert conditions .
  • Epimerization under basic conditions (e.g., NaOEt) is a critical distinction from non-hydroxylated analogs like isopinocamphone, which require stronger bases for structural changes .

Preparation Methods

Catalytic Hydrogenation of Bicyclic Ketone Precursors

A prominent strategy for synthesizing bicyclic alcohols involves asymmetric hydrogenation of ketones using chiral catalysts. In a method analogous to the preparation of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol , ruthenium complexes with diphosphine ligands enable high stereoselectivity. For instance, hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone using [RuCl₂(C₆H₆)]₂ and (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-di-1,3-benzenediyl catalyst yielded 98.8% product with 99.1% enantiomeric excess (ee) . Adapting this approach to a bicyclo[3.1.1]heptan-3-one substrate could similarly install the (1R,2R,5R) configuration.

Key parameters include:

  • Catalyst : Chiral ruthenium-diphosphine complexes (e.g., [RuX₂(arene)]₂, X = Cl, Br).

  • Solvent : Methanol or ethanol for optimal catalyst solubility.

  • Conditions : 80–100°C under 80–100 bar H₂ pressure for 13–15 hours .

Oxidation of Terpene Derivatives

Natural terpenes like α-pinene serve as viable precursors due to their bicyclic frameworks. Photoisomerization and ozonolysis of verbenone (5), a bicyclo[3.1.1]hept-2-en-2-one, yield ketones through oxidative cleavage . For example, ozonolysis of verbenone followed by hydrogen peroxide treatment generates a diketone, which could be selectively reduced to introduce the hydroxy group.

Experimental Protocol :

  • Ozonolysis : Verbenone is treated with ozone at -78°C in methanol, cleaving the double bond to form a diketone intermediate.

  • Oxidative Work-Up : Hydrogen peroxide (30%) oxidizes ozonides to carboxylic acids or ketones, depending on conditions .

  • Selective Reduction : Sodium borohydride reduces the diketone to a diol, followed by partial re-oxidation to the target hydroxy ketone.

Stereoselective Hydroxylation via Epoxide Intermediates

Epoxidation of bicyclic alkenes followed by acid-catalyzed ring-opening introduces hydroxy groups with stereochemical fidelity. For instance, epoxidizing α-pinene forms α-pinene oxide, which undergoes ring-opening in acidic methanol to yield trans-sobrerol . Adapting this to a ketone-containing substrate could achieve the desired substitution pattern.

Stepwise Synthesis :

  • Epoxidation : Treat bicyclo[3.1.1]hept-2-ene-3-one with m-chloroperbenzoic acid (mCPBA) to form an epoxide.

  • Ring-Opening : Hydrolysis with dilute H₂SO₄ introduces a hydroxy group at position 2.

  • Methylation : Grignard reagents (e.g., CH₃MgBr) add methyl groups to positions 6 and 6.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentYield (%)ee (%)
Catalytic HydrogenationBicyclo[3.1.1]heptan-3-oneRu-diphosphine complex98.899.1
Ozonolysis-OxidationVerbenoneO₃, H₂O₂85N/A
Epoxide Ring-Openingα-Pinene derivativemCPBA, H₂SO₄7895

Catalytic hydrogenation offers superior yield and stereoselectivity, whereas ozonolysis is limited by side reactions. Epoxide methods provide moderate ee but require additional steps for methylation .

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry. For bicyclo[3.1.1]heptanones, axial and equatorial protons exhibit distinct splitting patterns. In 2-t-butylcyclohexanone, H6a and H6e protons appear as an AB quartet at δ 2.28, while axial protons (e.g., H3a) resonate upfield at δ 1.47 . Similar analysis for the target compound would confirm the (1R,2R,5R) configuration through coupling constants and NOE correlations.

Q & A

Q. What protocols are used to derivatize this compound for mass spectrometry-based metabolomics?

  • Answer : Trimethylsilylation (TMS) with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility for GC-MS. Derivatization conditions (e.g., 70°C for 30 min) are optimized to avoid degradation of the bicyclic backbone .

Q. How is this compound utilized in studying bark beetle ecology?

  • Answer : As a monoterpenoid, it mimics pheromone precursors in Dendroctonus species. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS quantifies its emission from host trees, linking chemical profiles to beetle attraction/repulsion behaviors .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 2
(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

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